molecular formula C15H13F3N2S B5546943 N-PHENETHYL-N'-(2,3,4-TRIFLUOROPHENYL)THIOUREA

N-PHENETHYL-N'-(2,3,4-TRIFLUOROPHENYL)THIOUREA

Cat. No.: B5546943
M. Wt: 310.3 g/mol
InChI Key: MLMSWRFVLJZNRV-UHFFFAOYSA-N
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Description

N-PHENETHYL-N’-(2,3,4-TRIFLUOROPHENYL)THIOUREA is a chemical compound with the molecular formula C15H13F3N2S It is known for its unique structural properties, which include a phenethyl group and a trifluorophenyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENETHYL-N’-(2,3,4-TRIFLUOROPHENYL)THIOUREA typically involves the reaction of phenethylamine with 2,3,4-trifluorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for N-PHENETHYL-N’-(2,3,4-TRIFLUOROPHENYL)THIOUREA are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effectiveness and sustainability in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-PHENETHYL-N’-(2,3,4-TRIFLUOROPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-PHENETHYL-N’-(2,3,4-TRIFLUOROPHENYL)THIOUREA has found applications in various fields:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-PHENETHYL-N’-(2,3,4-TRIFLUOROPHENYL)THIOUREA involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or modulating receptor functions. The trifluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3,4-Trifluorophenyl)thiourea
  • N-(2-phenylethyl)-N’-(2,3,4-trifluorophenyl)thiourea

Uniqueness

N-PHENETHYL-N’-(2,3,4-TRIFLUOROPHENYL)THIOUREA is unique due to the presence of both phenethyl and trifluorophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-phenylethyl)-3-(2,3,4-trifluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2S/c16-11-6-7-12(14(18)13(11)17)20-15(21)19-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMSWRFVLJZNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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